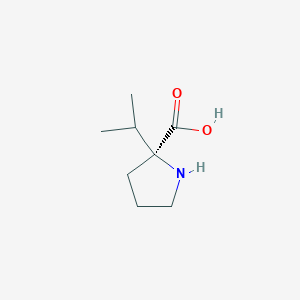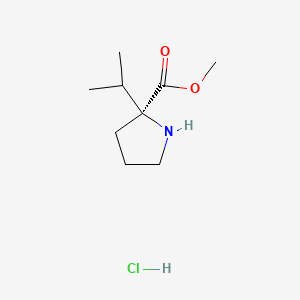
1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine
Descripción general
Descripción
1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine is a useful research compound. Its molecular formula is C13H8ClN3 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Ligand Potential : 1,6-naphthyridin-2(1H)-ones, closely related to the compound , show promise as biomedical ligands for various receptors. This is attributed to the diversity of substituents and synthetic methods available for these compounds (Oliveras et al., 2021).
Antibacterial Activity : Compounds derived from 1,8-naphthyridine, including 2-chloro-3-formyl-1,8-naphthyridine, have shown potential antibacterial activity against Staphylococcus aureus (Saleh & Ayoub, 2014).
Synthetic Strategies : A facile synthesis approach for 1,6-naphthyridin-5(6H)-ones, which could be extended to synthesize naphthyridinones with various alkyl substituents at the 6-position, has been developed. This presents a promising strategy for the synthesis of these compounds (Nishiwaki et al., 1991).
Molecular Structure : Studies on the molecular structure of compounds like 2,6-diaminopyridinium tetraphenylborate–1,2-bis(5,7-dimethyl-1,8-naphthyridin-2-yl)diazene have revealed insights into the planar nature of these molecules and their interactions within the naphthyridine ring system (Mudraboyina et al., 2011).
Heterocyclic Chemistry : The compound has been used in the synthesis of new heterocyclic systems derived from pyridine, which are valuable in medicinal chemistry due to their unique structural properties (Sirakanyan et al., 2014).
Coordination Chemistry : 2,6-bis(pyrazolyl)pyridines and related ligands, akin to the compound , offer potential applications in biological sensing and in the formation of iron complexes with unique spin-state transitions (Halcrow, 2005).
Propiedades
IUPAC Name |
1-chloro-3-pyridin-4-yl-2,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-11-3-6-16-8-10(11)7-12(17-13)9-1-4-15-5-2-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALZVPARZAJMOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C3C=CN=CC3=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B8182302.png)



![Sodium 2-bromo-4-(3-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-6-isopropyl-3-methylphenolate](/img/structure/B8182336.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonic acid](/img/structure/B8182369.png)


